



# Application Notes and Protocols for Drug Discrimination Studies Using SKF 38393 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting drug discrimination studies using **SKF 38393 hydrobromide**, a selective D1-like dopamine receptor partial agonist. This document is intended to guide researchers in designing and implementing robust in vivo assays to characterize the stimulus properties of novel compounds acting on the dopamine D1 receptor system.

#### Introduction

SKF 38393 is a prototypical D1-like dopamine receptor agonist widely used as a training drug in discrimination studies to investigate the in vivo effects of compounds targeting the D1 receptor.[1][2] Drug discrimination paradigms are powerful behavioral assays that allow for the assessment of the subjective effects of drugs. In this procedure, animals are trained to associate the interoceptive cues of a specific drug with a particular behavioral response to receive a reward. The establishment of SKF 38393 as a discriminative stimulus allows for the evaluation of other compounds to determine if they produce similar subjective effects (substitution) or if they can block the effects of SKF 38393 (antagonism).[3] These studies are crucial for understanding the structure-activity relationships of D1 receptor ligands and for the development of novel therapeutics targeting conditions involving dopaminergic dysfunction, such as Parkinson's disease, schizophrenia, and addiction.[4]



#### **Key Concepts and Principles**

The discriminative stimulus effects of SKF 38393 are primarily mediated by the activation of central D1 dopamine receptors.[1][3] This is evidenced by the fact that the stimulus is mimicked by other D1 agonists and blocked by D1 antagonists.[3][5] Furthermore, D2 receptor agonists do not substitute for SKF 38393, indicating the selectivity of the stimulus for the D1 receptor subtype.[3] The behavioral effects of D1-like agonists may involve second messenger systems other than the traditionally defined adenylyl cyclase stimulation.[6]

### **Experimental Protocols Animals**

- Species: Rats (e.g., Sprague-Dawley, Wistar, Lister Hooded) are commonly used.[1][6][7]
- Sex: Male rats are frequently used, although female rats have also been employed.[1][3][7]
- Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water availability may be restricted to maintain motivation for the food reinforcement.

#### **Apparatus**

- Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
- The levers are retractable or positioned on either side of a central food cup.
- The chamber is enclosed in a sound- and light-attenuating cubicle.
- Control and data acquisition are managed by a computer interface.

#### **Drug Preparation**

- **SKF 38393 Hydrobromide**: Dissolve in distilled water or 0.9% saline.[7][8] In some cases, gentle warming may be necessary to fully dissolve the compound.[2]
- Administration: Typically administered via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.[1][7]



• Pre-session Interval: The time between drug administration and the start of the behavioral session is a critical parameter and should be kept consistent.

#### **Experimental Workflow**





Click to download full resolution via product page

Figure 1. Experimental workflow for SKF 38393 drug discrimination studies.



#### **Detailed Training Protocol**

- · Lever Press Training:
  - Initially, animals are trained to press a lever for food reinforcement (e.g., 45 mg food pellets) on a continuous reinforcement schedule, which is then progressed to a fixed-ratio (FR) schedule (e.g., FR 30).[1][6]
- · Discrimination Training:
  - Animals are trained to discriminate between an injection of SKF 38393 and a vehicle (e.g., saline) injection.[1][6]
  - On days when SKF 38393 is administered, responses on one lever (the "drug lever") are reinforced.
  - On days when the vehicle is administered, responses on the other lever (the "saline lever") are reinforced.
  - The assignment of the drug lever is counterbalanced across animals.
  - Training sessions are typically conducted daily, with the drug and vehicle conditions alternating.
  - The training dose of SKF 38393 is typically between 5.6 mg/kg and 10 mg/kg, i.p.[3][6]
  - Training continues until stable performance is achieved, which is defined by criteria such
    as a high percentage of responses on the correct lever (e.g., >80% or >90%) and a stable
    response rate. This may take a significant number of sessions.[1]

#### **Testing Procedures**

- Substitution Tests:
  - Once discrimination performance is stable, test sessions are conducted to evaluate whether other compounds substitute for the discriminative stimulus effects of SKF 38393.



- During test sessions, various doses of the test compound are administered instead of SKF 38393 or vehicle.
- Responses on either lever are reinforced during test sessions to avoid extinction.
- A compound is considered to fully substitute for SKF 38393 if it produces a high percentage of responses on the drug-appropriate lever (typically >80%).
- Antagonism Tests:
  - To determine if a compound blocks the effects of SKF 38393, various doses of the potential antagonist are administered prior to the administration of the training dose of SKF 38393.
  - A shift to the right in the SKF 38393 dose-response curve or a significant reduction in drug-lever responding at the training dose indicates antagonism.

## Data Presentation Quantitative Data from SKF 38393 Discrimination Studies



| Paramete<br>r     | Drug                        | Species/S<br>train          | Dose<br>(mg/kg) | Route                                                   | Effect                                                      | Referenc<br>e |
|-------------------|-----------------------------|-----------------------------|-----------------|---------------------------------------------------------|-------------------------------------------------------------|---------------|
| Training<br>Dose  | SKF 38393                   | Rat                         | 8.0             | i.p.                                                    | Establishe<br>d as a<br>discriminati<br>ve<br>stimulus.     | [1]           |
| SKF 38393         | Rat<br>(Sprague-<br>Dawley) | 5.6                         | i.p.            | Establishe<br>d as a<br>discriminati<br>ve<br>stimulus. | [6]                                                         |               |
| SKF 38393         | Rat                         | 10.0                        | i.p.            | Establishe<br>d as a<br>discriminati<br>ve<br>stimulus. | [3]                                                         | -             |
| Dose-<br>Response | SKF 38393                   | Rat                         | 2-16            | i.p.                                                    | Dose-<br>related<br>increase in<br>drug lever<br>responding | [1]           |
| Substitutio<br>n  | SKF 75670                   | Rat<br>(Sprague-<br>Dawley) | -               | -                                                       | Full<br>substitution<br>for SKF<br>38393.                   | [6]           |
| SKF 77434         | Rat<br>(Sprague-<br>Dawley) | -                           | -               | Full substitution for SKF 38393.                        | [6]                                                         |               |



| SKF 82958         | Rat<br>(Sprague-<br>Dawley) | -                | -    | Partial substitution (max 66% drug-appropriate responding ). | [6] |
|-------------------|-----------------------------|------------------|------|--------------------------------------------------------------|-----|
| SKF 82526         | Rat                         | 0.125 and<br>1.0 | i.p. | No drug-<br>appropriate<br>responding                        | [1] |
| Quinpirole        | Rat<br>(Sprague-<br>Dawley) | -                | -    | Saline-<br>appropriate<br>responding                         | [6] |
| Cocaine           | Rat<br>(Sprague-<br>Dawley) | -                | -    | Saline-<br>appropriate<br>responding                         | [6] |
| ABT-431           | Rat                         | -                | -    | Full substitution ; more potent than SKF 38393.              | [5] |
| Dinapsolin<br>e   | Rat                         | -                | -    | Full substitution ; more potent than SKF 38393.              | [5] |
| Dihydrexidi<br>ne | Rat                         | -                | -    | Full<br>substitution<br>; more                               | [5] |



|                   |              |       |   | potent than<br>SKF<br>38393.                  |                                                                              |        |
|-------------------|--------------|-------|---|-----------------------------------------------|------------------------------------------------------------------------------|--------|
| Antagonis<br>m    | SCH<br>23390 | Rat   | - | -                                             | Blocked<br>the<br>discriminati<br>ve stimulus<br>effects of<br>SKF<br>38393. | [3][5] |
| (-)-<br>Sulpiride | Rabbit, Rat  | 25-50 | - | Did not prevent the EEG effects of SKF 38393. | [9]                                                                          |        |

#### **Signaling Pathway**





Click to download full resolution via product page

Figure 2. Simplified signaling pathway of D1 receptor activation by SKF 38393.

#### **Concluding Remarks**



Drug discrimination studies utilizing SKF 38393 as a training drug provide a reliable and specific in vivo model for characterizing the D1-receptor-mediated subjective effects of novel chemical entities. The protocols and data presented herein offer a foundational framework for researchers to design and interpret their own studies. Careful attention to procedural details, such as training criteria, drug preparation, and administration, is paramount for obtaining reproducible and valid results. This methodology is invaluable for the preclinical assessment of potential therapeutics for a range of neuropsychiatric and neurological disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The D1 dopamine agonist SKF 38393 functions as a discriminative stimulus in rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF 38393 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. The discriminative stimulus properties of the D-1 agonist SK&F 38393 and the D-2 agonist (-)-NPA are mediated by separate mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dopamine D1 receptor full agonists in rats trained to discriminate SKF 38393 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the discriminative-stimulus effects of SKF 38393 with those of other dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Stimulation of dopamine D-1 receptors by SKF 38393 induces EEG desynchronization and behavioral arousal PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Drug Discrimination Studies Using SKF 38393 Hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663678#drug-discrimination-studies-using-skf-38393-hydrobromide]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com